molecular formula C18H19N3O4S B2755132 13-(2-methylpropyl)-8-(3-methylthiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 874594-36-2

13-(2-methylpropyl)-8-(3-methylthiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2755132
CAS No.: 874594-36-2
M. Wt: 373.43
InChI Key: IKOMDKCIFGYZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “13-(2-methylpropyl)-8-(3-methylthiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[74003,7]trideca-1(9),3(7)-diene-6,10,12-trione” is a complex organic molecule featuring multiple functional groups, including a thiophene ring, an oxadiazole ring, and a triazatricyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “13-(2-methylpropyl)-8-(3-methylthiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” can be achieved through a multi-step process involving the formation of the core triazatricyclo structure, followed by the introduction of the thiophene and oxadiazole rings. Key steps may include:

    Cyclization Reactions: Formation of the triazatricyclo core through cyclization of appropriate precursors.

    Thiophene Introduction: Incorporation of the thiophene ring via palladium-catalyzed cross-coupling reactions.

    Oxadiazole Formation: Construction of the oxadiazole ring through cyclization of hydrazides with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound “13-(2-methylpropyl)-8-(3-methylthiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Formation of amines or other reduced derivatives from the oxadiazole ring.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound may serve as a probe or ligand for studying enzyme interactions or receptor binding due to its unique structure.

Medicine

Potential medicinal applications include the development of new drugs targeting specific pathways or receptors, leveraging the compound’s unique structural features.

Industry

In industrial applications, the compound may be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of “13-(2-methylpropyl)-8-(3-methylthiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing thiophene rings, such as thiophene-2-carboxylic acid.

    Oxadiazole Derivatives: Compounds containing oxadiazole rings, such as 1,3,4-oxadiazole.

    Triazatricyclo Compounds: Compounds with similar triazatricyclo structures, such as triazatricyclo[3.3.1.13,7]decane.

Uniqueness

The uniqueness of “13-(2-methylpropyl)-8-(3-methylthiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” lies in its combination of multiple functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

13-(2-methylpropyl)-8-(3-methylthiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-8(2)6-21-15-13(16(22)20-18(21)24)12(14-9(3)4-5-26-14)11-10(19-15)7-25-17(11)23/h4-5,8,12,19H,6-7H2,1-3H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOMDKCIFGYZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2C3=C(COC3=O)NC4=C2C(=O)NC(=O)N4CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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